Boric acid

Descripción

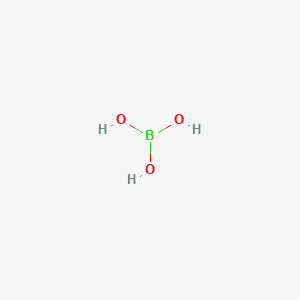

Structure

2D Structure

Propiedades

IUPAC Name |

boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3, H3BO3, Array, B(OH)3 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020194 | |

| Record name | Boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boric acid is an odorless white solid. Melting point 171 °C. Sinks and mixes with water. (USCG, 1999), Colourless, odourless, transparent crystals or white granules or powder; slightly unctuous to the touch; occurs in nature as the mineral sassolite, Colorless crystals or white powder or granules; odorless; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid, ODOURLESS COLOURLESS CRYSTALS OR WHITE POWDER., Odorless white solid. | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Boric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

572 °F at 760 mmHg (decomposes) (NTP, 1992), 572 °F | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in hot water, partially soluble in cold water, Slightly unctuous to touch; volatile with steam; solubility in water increased by hydrochloric, citric or tartaric acids, Solubility: in glycerol 17.5% at 25 °C; ethylene glycol 18.5% at 25 °C; in methanol 173.9 g/L at 25 °C; in ethanol 94.4 g/L at 25 °C; in acetone 0.6% at 25 °C; ethyl acetate 1.5% at 25 °C, Water solubility: 2.52% at 0 °C; 3.49% at 10 °C; 4.72% at 20 °C; 6.23% at 30 °C; 8.08% at 40 °C; 10.27% at 50 °C; 12.97% at 60 °C; 15.75% at 70 °C; 19.10% at 80 °C; 23.27% at 90 °C; 27.53% at 100 °C, Solubility in water is increased by hydrochloric acid, In water, 5.0X10+4 mg/L at 25 °C, 50 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 5.6 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.435 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5 g/cu cm, Relative density (water = 1): 1.5, 1.435 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.6X10-6 mm Hg at 25 °C (2.136X10-4 Pa); log P (in Pa) = 26.83 - 9094/T where T is deg K, Vapor pressure at 20 °C: negligible | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The principal impurities in technical grade boric acid are the by-product sulfate (0.1%) and various minor metallic impurities present in the borate ore /technical grade/ | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent crystals or white granules or powder, Colorless triclinic crystals, White waxy triclinic solid plates | |

CAS No. |

10043-35-3; 11113-50-1, 10043-35-3, 13813-79-1, 11113-50-1 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H310BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R57ZHV85D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

340 °F (NTP, 1992), 171 °C, 170.9 °C, 340 °F | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of Boric Acid from Borax and Mineral Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of boric acid from borax (sodium tetraborate decahydrate) utilizing common mineral acids: hydrochloric acid, sulfuric acid, and nitric acid. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis process, including detailed experimental protocols, comparative data, and process visualization. The synthesis of this compound is a fundamental chemical process with applications in various fields, including its use as a precursor in the synthesis of other boron compounds.[1][2][3] This document outlines the core chemical principles, provides detailed methodologies for laboratory-scale synthesis, and presents a comparative analysis of the different mineral acids used in this process.

Introduction

This compound (H₃BO₃), a weak Lewis acid of boron, is a versatile compound with applications ranging from antiseptic and insecticidal agents to its use as a precursor in the synthesis of borate esters and other organoboron compounds.[1][2] The primary industrial and laboratory method for producing this compound involves the reaction of borax with a strong mineral acid.[4] This process leverages the low solubility of this compound in cold water to facilitate its separation and purification.

The overall chemical reaction can be generalized as follows:

Na₂B₄O₇·10H₂O + 2HX → 4H₃BO₃ + 2NaX + 5H₂O

Where HX represents a generic mineral acid (e.g., HCl, H₂SO₄, HNO₃) and NaX is the corresponding sodium salt byproduct. The choice of mineral acid can influence the reaction efficiency, the purity of the resulting this compound, and the ease of separation of the sodium salt byproduct.

Comparative Analysis of Mineral Acids

The selection of the mineral acid for the synthesis of this compound from borax is a critical parameter that affects yield, purity, and process efficiency. The most commonly employed mineral acids are hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

| Parameter | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) | Nitric Acid (HNO₃) |

| Reaction Stoichiometry | Na₂B₄O₇·10H₂O + 2HCl → 4H₃BO₃ + 2NaCl + 5H₂O | Na₂B₄O₇·10H₂O + H₂SO₄ → 4H₃BO₃ + Na₂SO₄ + 5H₂O | Na₂B₄O₇·10H₂O + 2HNO₃ → 4H₃BO₃ + 2NaNO₃ + 5H₂O |

| Typical Yield (Crude) | 36% - 60.52%[2][5] | ~91%[6] | 50% - 60%[7] |

| Reported Purity (Crude) | Variable, requires recrystallization | 94% - 97%[6] | Not explicitly stated, requires recrystallization |

| Byproduct | Sodium Chloride (NaCl) | Sodium Sulfate (Na₂SO₄) | Sodium Nitrate (NaNO₃) |

| Byproduct Solubility | Moderately soluble in cold water | Less soluble in cold water, can co-precipitate | Highly soluble in cold water[7][8] |

| Advantages | Readily available | High yield, cost-effective for industrial scale | High solubility of byproduct simplifies purification[7][8] |

| Disadvantages | Byproduct can co-precipitate, reducing purity | Byproduct can be difficult to wash out completely[7][8] | Higher cost compared to H₂SO₄ |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from borax using hydrochloric acid, sulfuric acid, and nitric acid.

Synthesis using Hydrochloric Acid (HCl)

This protocol is based on a common laboratory procedure.[1][2]

Materials:

-

Borax (Na₂B₄O₇·10H₂O): 170 g

-

Distilled Water: 400 mL

-

Hydrochloric Acid (6 M or 17.5%): 120 mL

-

Ice-cold distilled water

-

Beakers (600 mL, 250 mL)

-

Heating apparatus (hot plate or Bunsen burner)

-

Stirring rod

-

Filter funnel and filter paper

-

Crystallizing dish or watch glass

Procedure:

-

Dissolution of Borax: In a 600 mL beaker, dissolve 170 g of borax in 400 mL of distilled water. Heat the mixture with continuous stirring until all the borax has dissolved.[2]

-

Acidification: Remove the beaker from the heat source and slowly add 120 mL of 6 M hydrochloric acid to the hot borax solution while stirring. A white precipitate of this compound will begin to form as the solution cools.[1][2]

-

Crystallization: Allow the solution to cool to room temperature. For maximum yield, place the beaker in an ice bath or refrigerator overnight to facilitate further crystallization of this compound.[2]

-

Isolation of Crude this compound: Decant the supernatant liquid, which contains dissolved sodium chloride and some this compound.[2] Collect the this compound crystals by filtration using a filter funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove residual sodium chloride and other impurities.[2]

-

Drying: Transfer the purified crystals to a crystallizing dish or watch glass and allow them to air dry or dry in an oven at a low temperature (below 60°C).

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimum amount of boiling distilled water (approximately 150 mL).[2]

-

Once fully dissolved, allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce recrystallization.

-

Filter the purified this compound crystals and dry as described above. This step is crucial for achieving high purity but may reduce the overall yield.[2]

Synthesis using Sulfuric Acid (H₂SO₄)

This protocol is adapted from industrial and laboratory procedures.[8][9]

Materials:

-

Borax (Na₂B₄O₇·10H₂O): 30 g

-

Distilled Water: 80 mL

-

Concentrated Sulfuric Acid (98%): 6 mL

-

Beakers (250 mL)

-

Heating apparatus

-

Stirring rod

-

Filter funnel and filter paper

-

Barium chloride solution (for testing)

Procedure:

-

Dissolution of Borax: In a 250 mL beaker, prepare a boiling solution of 30 g of borax in 80 mL of water.[8]

-

Acidification: To the boiling borax solution, slowly add a mixture of 6 mL of concentrated sulfuric acid and 30 mL of water while stirring continuously.[8]

-

Crystallization: Filter the hot solution to remove any insoluble impurities and then allow the filtrate to cool for crystallization.[8]

-

Isolation and Washing: Collect the this compound crystals by filtration. Wash the crystals with distilled water until the washings are free from sulfate ions. This can be tested by adding a few drops of barium chloride solution to the filtrate; the absence of a white precipitate indicates the removal of sulfate.[8]

-

Drying: Dry the purified crystals at room temperature.

Synthesis using Nitric Acid (HNO₃)

Nitric acid is often preferred in laboratory settings due to the high solubility of the sodium nitrate byproduct, which simplifies the purification of this compound.[7][8]

Materials:

-

Borax (Na₂B₄O₇·10H₂O): 100 g

-

Distilled Water: 250 mL

-

Nitric Acid (specific gravity 1.42, ~70%): 54 g

-

Beakers (500 mL)

-

Heating apparatus

-

Stirring rod

-

Filter funnel and filter paper

Procedure:

-

Dissolution of Borax: Dissolve 100 g of borax in 250 mL of boiling distilled water in a 500 mL beaker. Filter the hot solution if necessary to remove any suspended impurities.[7]

-

Acidification: Add 54 g of nitric acid to the hot filtrate. A slight excess of nitric acid is recommended.[7]

-

Crystallization: Set the reaction mixture aside in a cold place for a day to allow for complete crystallization of the this compound.[7]

-

Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold distilled water.[7]

-

Purification and Drying: For higher purity, redissolve the crystals in 200 mL of boiling distilled water, cool the solution to recrystallize, filter, and then dry the final product. This process yields colorless or white, pearly, lamellar crystals.[7]

Process Visualization

General Synthesis Pathway

The following diagram illustrates the general chemical transformation of borax into this compound using a mineral acid.

References

- 1. emodules.kvv.edu.in [emodules.kvv.edu.in]

- 2. m.youtube.com [m.youtube.com]

- 3. Borax vs this compound | Twenty Mule Team Borax [20muleteamlaundry.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. CN1899963A - The method of making this compound with borax - Google Patents [patents.google.com]

physical and chemical properties of orthoboric acid

An In-depth Technical Guide to the Physical and Chemical Properties of Orthoboric Acid

Introduction

Orthothis compound, commonly known as this compound, is a weak, monobasic Lewis acid of boron with the chemical formula B(OH)₃.[1][2] It exists naturally as the mineral sassolite and can be found in volcanic areas, seawater, plants, and fruits.[1][3] In its synthesized form, it typically appears as colorless crystals or a white powder.[1][2] This compound serves a multitude of purposes across various industries, including its use as a mild antiseptic, antifungal, and antiviral agent, an insecticide, a flame retardant, a neutron absorber in nuclear power plants, and a precursor in the synthesis of other boron compounds.[2][4][5] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visual representations of key chemical processes.

Physical Properties

Orthothis compound is a white crystalline solid with a soft, soapy feel.[4] It is sparingly soluble in cold water but its solubility increases significantly with temperature.[3][4][6]

General Physical Constants

The fundamental physical constants of orthothis compound are summarized in the table below, providing a quantitative snapshot of its key characteristics.

| Property | Value | Reference |

| Molar Mass | 61.83 g·mol⁻¹ | [1][4] |

| Appearance | White crystalline solid | [1][4] |

| Density | 1.435 g/cm³ | [1][2][4] |

| Melting Point | 170.9 °C (444.0 K) | [1][2][4] |

| Boiling Point | 300 °C (573 K) (decomposes) | [1][2][4] |

| pKa (in pure water at 25 °C) | 9.24 | [1] |

| pH (0.1M solution) | 5.1 | [7] |

| pH (1% solution) | 5.2 | [8] |

Solubility Data

The solubility of orthothis compound is highly dependent on the solvent and temperature. Its solubility in water increases dramatically as the temperature rises.

| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Reference |

| Water | 0 | 2.52 | [1][2][4] |

| Water | 20 | 4.72 | [1][2][4] |

| Water | 25 | 5.7 | [1][2][4] |

| Water | 80 | 19.10 | [1][4] |

| Water | 100 | 27.53 | [1][4] |

| Methanol | 25 | ~40 | [9] |

| Ethanol | 25 | ~20.3 | [9] |

| Pyridine | - | Moderately Soluble | [4] |

| Acetone | - | Slightly Soluble | [4] |

Crystallographic Data

Orthothis compound crystallizes in a triclinic system, forming a layered structure where planar B(OH)₃ molecules are linked by extensive hydrogen bonds.[1][3][10] The distance between these layers is 318 pm.[3][11][4]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][10] |

| Space Group | P-1 | [1][10] |

| B-O Bond Length | 136 pm | [3][4] |

| O-H Bond Length | 97 pm | [1][3][4] |

| Inter-molecular H-bond (O···O) | 272 pm | [1][3][10] |

| Unit Cell Dimensions | a=703.9 pm, b=705.3 pm, c=657.8 pm | [10] |

| Unit Cell Angles | α=92.58°, β=101.17°, γ=119.83° | [10] |

Chemical Properties

Orthothis compound exhibits distinct chemical behaviors, most notably its nature as a Lewis acid and its dehydration reactions upon heating.

Acidity

Orthothis compound is a weak monobasic acid. It does not act as a Brønsted-Lowry acid by donating a proton. Instead, it functions as a Lewis acid by accepting a hydroxyl ion (OH⁻) from water, which in turn releases a proton (H⁺), making the solution acidic.[1]

The reaction with water is as follows: B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺[1]

Raman spectroscopy has confirmed the presence of the tetrahydroxyborate ion, [B(OH)₄]⁻, in alkaline solutions.[1]

Dehydration (Pyrolysis)

When heated, orthothis compound undergoes a stepwise dehydration process, forming a series of other boric acids and ultimately boron trioxide.[1]

-

Formation of Metathis compound (HBO₂): When heated above 140-170 °C, orthothis compound loses one molecule of water to form metathis compound.[1][3][4][12] B(OH)₃ → HBO₂ + H₂O[1]

-

Formation of Tetrathis compound (H₂B₄O₇): Further heating of metathis compound above approximately 180 °C results in the formation of tetrathis compound, also known as pyrothis compound.[1] 4HBO₂ → H₂B₄O₇ + H₂O[1]

-

Formation of Boron Trioxide (B₂O₃): Upon strong heating to around 530 °C, tetrathis compound decomposes to yield boron trioxide (boric anhydride).[1][12] H₂B₄O₇ → 2B₂O₃ + H₂O[1]

Caption: Thermal dehydration pathway of orthothis compound.

Esterification

Orthothis compound reacts with alcohols in the presence of a dehydrating agent, such as concentrated sulfuric acid, to form borate esters.[1][3] B(OH)₃ + 3ROH → B(OR)₃ + 3H₂O[1][3]

Experimental Protocols

Synthesis of Orthothis compound from Borax

This protocol describes the common laboratory preparation of orthothis compound from sodium tetraborate decahydrate (borax).[1][5][13]

-

Dissolution: Prepare a concentrated solution of borax (Na₂B₄O₇·10H₂O) by dissolving it in a minimal amount of hot distilled water.[5][13][14]

-

Acidification: While stirring, slowly add a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the hot borax solution.[5][13][14] A white precipitate of orthothis compound will begin to form.[5] The reaction is: Na₂B₄O₇·10H₂O + 2HCl → 4B(OH)₃ + 2NaCl + 5H₂O.[1][13][15]

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize the crystallization of orthothis compound, which is less soluble in cold water.[13]

-

Isolation and Purification: Collect the orthothis compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove soluble byproducts like NaCl.[14][16]

-

Drying: Dry the purified crystals at room temperature or in a desiccator.[14]

Caption: Experimental workflow for orthothis compound synthesis.

Determination of Thermal Decomposition via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of orthothis compound by measuring the change in mass as a function of temperature.

-

Sample Preparation: Place a small, accurately weighed sample (e.g., 2-10 mg) of orthothis compound into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature up to approximately 600 °C.

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to the sequential loss of water molecules during the dehydration from orthothis compound to metathis compound, tetrathis compound, and finally to boron trioxide.[17][18] The temperatures at which these losses occur and the percentage of mass lost at each step are used to characterize the decomposition process.[18]

Spectroscopic Characterization (Raman Spectroscopy)

Raman spectroscopy is a powerful non-destructive technique used to identify the molecular structure of orthothis compound.

-

Sample Preparation: A small amount of the solid crystalline orthothis compound is placed on a microscope slide. For aqueous solutions, the liquid is placed in a suitable cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

-

Spectral Analysis: The Raman spectrum of solid orthothis compound shows a prominent, sharp peak around 880 cm⁻¹, which is assigned to the symmetric stretching vibration of the BO₃ group.[19][20] In aqueous solutions, this band appears at approximately 876 cm⁻¹.[20] Other characteristic bands related to O-H stretching and B-O-H bending vibrations are also observed.[19] The positions and intensities of these bands provide a unique fingerprint for identifying orthothis compound and studying its interactions in different environments.[21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acids & Fatty Acids - this compound [unicareingredients.com]

- 3. Orthothis compound - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. emodules.kvv.edu.in [emodules.kvv.edu.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound | 10043-35-3 [chemicalbook.com]

- 8. highlandintl.net [highlandintl.net]

- 9. scent.vn [scent.vn]

- 10. journals.iucr.org [journals.iucr.org]

- 11. testbook.com [testbook.com]

- 12. When orthothis compound `(H_(3)BO_(3))` is heated, the residue is [allen.in]

- 13. Orthothis compound preparation | Filo [askfilo.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. scribd.com [scribd.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. ias.ac.in [ias.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]

Boric Acid as a Weak Lewis Acid in Organic Chemistry: A Technical Guide

Abstract: Boric acid (H₃BO₃) has emerged as a remarkably versatile, inexpensive, and environmentally benign catalyst in modern organic synthesis. Its efficacy stems from its nature as a weak Lewis acid, capable of activating hydroxyl and carbonyl functionalities through the formation of reversible covalent complexes. This technical guide provides an in-depth exploration of the core principles and applications of this compound catalysis for researchers, scientists, and professionals in drug development. It covers key reaction classes, including amidation, esterification, multicomponent reactions, and diol protection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application and further innovation.

Introduction: The Unique Lewis Acidity of this compound

This compound is a weak inorganic acid, but its primary mode of action in organic reactions is not as a Brønsted acid (proton donor) but as a Lewis acid.[1][2] This Lewis acidity arises from the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital.[2] This allows it to accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom in an organic substrate.

Unlike many traditional Lewis acids, this compound is a solid that is easy to handle, exhibits low toxicity, and is readily available at a low cost, positioning it as a "green" catalyst.[1][3][4][5] Its solid crystalline structure consists of parallel layers held together by hydrogen bonds.[1] This unique combination of electronic properties and physical characteristics makes it a valuable tool for a wide range of organic transformations.[4][6][7]

General Mechanism of this compound Catalysis

The catalytic activity of this compound generally relies on the reversible formation of covalent bonds with oxygen-containing functional groups, particularly hydroxyl and carboxyl groups.[4][8] This interaction activates the substrate towards nucleophilic attack. The general catalytic cycle can be visualized as follows:

-

Activation: this compound reacts with a substrate containing a hydroxyl group (e.g., a carboxylic acid) to form a borate ester intermediate. This step often involves the elimination of water.

-

Nucleophilic Attack: The formation of the borate ester makes the carbonyl carbon more electrophilic, facilitating attack by a nucleophile (e.g., an amine or an alcohol).

-

Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses to form the final product, regenerating the this compound catalyst, which can then enter another catalytic cycle.

Caption: General catalytic cycle of this compound in organic synthesis.

Key Applications in Organic Synthesis

This compound's mild Lewis acidity has been exploited in a multitude of organic reactions, proving particularly effective where traditional acid catalysts are too harsh or lack selectivity.

Amide Bond Formation

The direct formation of amides from carboxylic acids and amines is a cornerstone of pharmaceutical and chemical manufacturing. This compound provides a green and efficient alternative to traditional methods that often require harsh conditions or expensive coupling agents.[3][5] The reaction is believed to proceed through the formation of an acyloxyboron intermediate, which activates the carboxylic acid for nucleophilic attack by the amine.[9]

Caption: Proposed pathways for this compound-catalyzed amidation.

Table 1: Selected Examples of this compound-Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutyric acid | Benzylamine | 5 | Toluene | Reflux | 16 | 95 | Org. Synth. 2005, 81, 262 |

| Cinnamic acid | Furfurylamine | 10 | Toluene | Reflux | 12 | 85 | [5] |

| Phenylacetic acid | Aniline | 10 | Xylene | Reflux | 10 | 92 | [3] |

| Benzoic acid | 4-Phenylbutylamine | 10 | TAME | Reflux | 24 | 88 | [10] |

-

Setup: A 250 mL single-necked, round-bottomed flask is equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

-

Reagents: To the flask are added 4-phenylbutyric acid (8.21 g, 50.0 mmol), benzylamine (5.36 g, 50.0 mmol), this compound (0.155 g, 2.5 mmol, 5 mol%), and toluene (100 mL).

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The water generated during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically 16-20 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is dissolved in ethyl acetate (100 mL) and washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Isolation: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford N-benzyl-4-phenylbutyramide as a white solid.

Esterification Reactions

This compound is an effective catalyst for the esterification of carboxylic acids.[6] It is particularly noteworthy for its ability to achieve high chemoselectivity in the esterification of α-hydroxycarboxylic acids over other carboxylic acids, including β-hydroxy acids, within the same molecule.[11] This selectivity is attributed to the formation of a stable five-membered cyclic borate ester intermediate involving the α-hydroxy and carboxyl groups, which activates the carboxyl group for esterification.[6][11]

Table 2: this compound-Catalyzed Chemoselective Esterification of α-Hydroxy Acids [11]

| α-Hydroxy Acid | Alcohol | Catalyst Loading (mol%) | Temp | Time (h) | Yield (%) |

| Mandelic Acid | Methanol | 10 | RT | 18 | 99 |

| Lactic Acid | Methanol | 10 | RT | 18 | 98 |

| Malic Acid | Methanol | 20 | RT | 18 | 95 (monoester) |

| Tartaric Acid | Methanol | 20 | RT | 18 | 98 (diester) |

| Sialic Acid | Methanol | 20 | 50°C | 18 | 90 |

-

Setup: A 50 mL round-bottomed flask is equipped with a magnetic stir bar.

-

Reagents: Mandelic acid (2.0 g, 13.1 mmol) is dissolved in methanol (30 mL). This compound (0.081 g, 1.31 mmol, 10 mol%) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for 18 hours.

-

Workup: The reaction mixture is concentrated under reduced pressure with mild heating (40-50 °C). This step also removes the majority of the catalyst as volatile trimethyl borate.

-

Purification: The resulting residue is taken up in ethyl acetate (50 mL) and washed with water (20 mL) and brine (20 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the methyl mandelate product, typically of sufficient purity for further use. If necessary, further purification can be achieved via a short silica gel column.

Multicomponent Reactions (MCRs)

This compound has proven to be an effective catalyst for various multicomponent reactions, which are powerful tools for building molecular complexity in a single step.[4] For instance, it catalyzes the Biginelli reaction to synthesize dihydropyrimidinones and three-component Mannich reactions to produce β-amino carbonyl compounds.[4] The Lewis acidity of this compound is thought to activate carbonyl components and facilitate the key condensation steps.[4]

Table 3: Examples of this compound-Catalyzed Multicomponent Reactions

| Reaction Type | Components | Catalyst | Conditions | Yield (%) | Reference |

| Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | This compound | Glacial Acetic Acid, 80°C | 92 | [4] |

| Mannich | Benzaldehyde, Aniline, Acetophenone | This compound / Silica | Ionic Liquid, RT | 90 | [4] |

| Hantzsch Dihydropyridine Synthesis | Benzaldehyde, Ethyl Acetoacetate, NH₄OAc | Phenylboronic Acid | Reflux | High | [4] |

| Ugi | Benzaldehyde, Aniline, Cyclohexyl isocyanide, Acetic Acid | This compound | Water, RT | 95 | [4] |

Protection of Diols in Carbohydrate Chemistry

The ability of boric and boronic acids to form reversible cyclic esters with 1,2- and 1,3-diols is a well-established principle used extensively in carbohydrate chemistry.[12][13] This reaction can be used to selectively protect specific diol functionalities, allowing for chemical modifications at other positions on the carbohydrate scaffold. The formation of the boronate ester can also activate neighboring hydroxyl groups, directing regioselective functionalization.[8][12]

Caption: Experimental workflow for diol protection and functionalization.

Conclusion and Future Outlook

This compound is a powerful, yet gentle, Lewis acid catalyst that offers significant advantages in terms of cost, safety, and environmental impact. Its utility in promoting fundamental organic transformations such as amidation and esterification is well-documented, and its application in more complex multicomponent and chemo- and regioselective reactions continues to expand. For researchers and professionals in drug development, this compound represents a sustainable and efficient catalytic system. Future research will likely focus on developing chiral this compound catalysts for asymmetric synthesis, expanding its role in cascade reactions, and further elucidating complex reaction mechanisms to broaden its synthetic utility.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. [PDF] this compound in organic synthesis: scope and recent developments | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Geochemistry and Mineralogy of Boric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and mineral forms of boric acid. This compound (H₃BO₃), a weak, monobasic Lewis acid of boron, is a naturally occurring compound found in various geological and biological systems.[1] Its presence and concentration are governed by the broader biogeochemical cycle of boron. This document details its primary mineral form, sassolite, its occurrence in diverse natural environments, and associated borate minerals. Furthermore, it presents quantitative data on its prevalence and outlines key experimental protocols for its extraction and analysis from mineral sources.

Natural Occurrence of this compound

This compound is distributed throughout the atmosphere, lithosphere, biosphere, and hydrosphere.[2] Its natural presence is a result of the ongoing boron cycle, which involves fluxes between these environmental compartments.[3] Key natural sources of this compound include volcanic regions, geothermal fluids, seawater, and various plants.[4][5]

Volcanic and Geothermal Systems

This compound is commonly found in volcanic districts, such as Tuscany, the Lipari Islands in Italy, and Nevada in the United States.[4] In these regions, it is often mixed with steam emanating from fissures in the ground.[4][6] Geothermal fluids are a significant reservoir of this compound, with concentrations that can be notably high. For instance, the Los Humeros geothermal field in Mexico reports this compound concentrations in separated water reaching up to 500-600 mg/kg.[7]

Hydrosphere

Seawater contains this compound and its salts, with a worldwide average boron concentration of approximately 4.6 ppm to 5 mg/L.[8][9] this compound in seawater exists in equilibrium with the borate ion and plays a role in the absorption of low-frequency sound.[10]

Biosphere

This compound is also present in the biosphere, being found in almost all fruits and other plants.[4][6] Boron is an essential micronutrient for plant growth, but excessive concentrations can be toxic.[5]

Mineral Forms of this compound

The primary mineral form of this compound is sassolite .[4][6][8] Additionally, this compound is a constituent of numerous other borate minerals.

Sassolite

Sassolite is the naturally occurring mineral form of this compound (H₃BO₃).[6] It was first described in 1800 and named after its discovery locality, Sasso Pisano in Tuscany, Italy.[11] It typically occurs as white to gray, soft (Mohs hardness of 1), and pearly lustered crystals.[12][13] It can also appear yellow due to sulfur impurities or brown from iron oxides.[11][13] Sassolite is found in volcanic fumaroles, hot springs, and bedded sedimentary evaporite deposits.[13]

Other Borate Minerals

This compound is a fundamental component of a wide array of borate minerals. These minerals are structurally complex, with borate anions forming chains, sheets, and isolated groups.[14][15] The production of this compound often involves the chemical processing of these more abundant borate minerals.[16] Common borate minerals that serve as sources for this compound production include:

-

Borax (Sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O)[8]

-

Colemanite (Calcium borate, Ca₂B₆O₁₁·5H₂O)[8]

-

Ulexite (Sodium calcium borate, NaCaB₅O₉·8H₂O)[8]

-

Boracite [8]

-

Kernite [17]

-

Hydroboracite [17]

-

Ascharite [17]

Quantitative Data

The concentration of this compound and total boron varies significantly across different natural sources. The following tables summarize available quantitative data.

Table 1: Boron and this compound Concentrations in Natural Waters

| Natural Source | Concentration | Notes |

| Seawater (Worldwide Average) | ~5 mg/L (Boron) | [8] |

| Seawater | 416 µmol/kg (Boron) | Conservative vertical profile.[18] |

| Los Humeros Geothermal Field, Mexico | 500-600 mg/kg (this compound) | In separated water from geothermal wells.[7] |

Table 2: Physical and Chemical Properties of Sassolite

| Property | Value |

| Chemical Formula | H₃BO₃ |

| Crystal System | Triclinic |

| Mohs Hardness | 1 |

| Density | 1.48 g/cm³ |

| Luster | Pearly |

| Color | White to gray, also colorless, yellow, or brown |

| Streak | White |

| Cleavage | Perfect on {001} |

| Solubility | Soluble in water |

Experimental Protocols

This section details methodologies for the extraction of this compound from its primary mineral sources and common analytical techniques for its quantification.

Extraction of this compound from Borate Minerals

The industrial production of this compound primarily involves the acid leaching of borate minerals such as borax and colemanite.[16]

Protocol 4.1.1: Preparation of this compound from Borax

This protocol describes the laboratory-scale synthesis of this compound from borax using hydrochloric or sulfuric acid.[19]

Materials:

-

Borax (Na₂B₄O₇·10H₂O)

-

Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Beakers

-

Stirring Rod

-

Hot Plate

-

Filter Paper and Funnel

Procedure:

-

Dissolve 5 grams of borax in approximately 50 mL of distilled water in a beaker.

-

Gently heat the mixture on a hot plate with continuous stirring to ensure the complete dissolution of the borax.

-

To the hot borax solution, slowly add about 5 mL of dilute hydrochloric acid or sulfuric acid while continuously stirring.

-

A white precipitate of this compound will begin to form.

-

Continue stirring until the precipitation is complete.

-

Filter the precipitated this compound using filter paper.

-

Wash the collected this compound crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Allow the purified this compound crystals to air dry.

-

For higher purity, the this compound can be recrystallized by dissolving it in a minimum amount of hot water and allowing it to cool slowly.

Protocol 4.1.2: Preparation of this compound from Colemanite

This protocol outlines the process for obtaining this compound from colemanite ore through reaction with sulfuric acid.[5][13]

Materials:

-

Ground Colemanite Ore

-

Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Reaction Vessel with Stirrer

-

Heating Mantle

-

Filtration Apparatus

-

Crystallizer

Procedure:

-

In a reaction vessel, create a suspension of ground colemanite mineral in a predetermined amount of water.

-

Heat the suspension to between 85°C and its boiling point.

-

Slowly add an excess of sulfuric acid (e.g., 1:3 dilution) to the heated suspension with continuous stirring. This dissolves the boron content as this compound.

-

After the reaction is complete, filter the hot solution to separate the insoluble solids (calcium sulfate and gangue) from the this compound solution.

-

Transfer the hot filtrate to a crystallizer and cool it to a temperature between 20°C and 30°C to precipitate this compound crystals.

-

Separate the this compound crystals from the remaining liquor by filtration.

-

The this compound can be further purified by recrystallization.

Analytical Methods for the Determination of this compound

Several analytical techniques are employed for the quantification of this compound in various matrices.

Protocol 4.2.1: Titrimetric Determination of this compound

This compound is a very weak acid and cannot be directly titrated with a strong base. However, in the presence of a polyol such as mannitol or glycerol, it forms a stronger monobasic acid complex that can be accurately titrated with sodium hydroxide using phenolphthalein as an indicator.[20]

Materials:

-

This compound Sample

-

Glycerol or D-Mannitol

-

Standardized Sodium Hydroxide (NaOH) Solution (e.g., 1 N)

-

Phenolphthalein Indicator

-

Burette, Pipette, Conical Flask

Procedure:

-

Accurately weigh a sample of this compound (e.g., ~2 g) and dissolve it in a mixture of 50 mL of distilled water and 100 mL of glycerol. The glycerol solution should be previously neutralized to the phenolphthalein endpoint.

-

Add a few drops of phenolphthalein indicator to the sample solution.

-

Titrate the solution with a standardized sodium hydroxide solution from a burette until a permanent pink color is obtained.

-

Record the volume of NaOH solution used.

-

The percentage purity of this compound can be calculated using the following formula: % Purity = (Volume of NaOH × Normality of NaOH × Equivalent weight of this compound) / (Weight of Sample) × 100

Protocol 4.2.2: Determination of Boron by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a sensitive and accurate method for determining the total boron concentration in environmental and mineral samples.[11][21]

Instrumentation:

-

Inductively Coupled Plasma - Atomic Emission Spectrometer

Sample Preparation (for solid samples like minerals):

-

Accurately weigh a small amount of the finely ground sample.

-

Digest the sample using a suitable acid mixture (e.g., a solution of HCl and HNO₃ for inorganic fertilizers or H₂SO₄ and HNO₃ for organic materials) in a sealed vessel under heat and pressure to ensure complete dissolution.[21] For boron ores, a mixture of nitric acid and hydrofluoric acid in a high-pressure sealed digestion system can be used.[15]

-

After digestion, dilute the sample to a known volume with deionized water. Further dilutions may be necessary to bring the boron concentration within the linear range of the instrument.

Analysis:

-

Calibrate the ICP-AES instrument with a series of standard solutions of known boron concentrations.

-

Aspirate the prepared sample solution into the plasma.

-

Measure the emission intensity at a characteristic wavelength for boron (e.g., 249.773 nm).

-

Determine the boron concentration in the sample by comparing its emission intensity to the calibration curve.

Visualizations

The following diagrams illustrate key relationships in the context of this compound's natural occurrence and mineral forms.

Caption: Classification of borate minerals.

Caption: Generalized workflow for this compound extraction.

References

- 1. brainly.in [brainly.in]

- 2. sciencing.com [sciencing.com]

- 3. researchgate.net [researchgate.net]

- 4. irchemineral.com [irchemineral.com]

- 5. US4804524A - Process for the preparation of this compound from colemanite and/or howlite minerals - Google Patents [patents.google.com]

- 6. This compound - SIEBTECHNIK TEMA [siebtechnik-tema.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Boron Analysis in Boron Ores by Inductively Coupled Plasma-Optical Emission Spectrometry with Sealed Acid Digestion at High Pressure [ykcs.ac.cn]

- 16. boricacid.net [boricacid.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Boron [mbari.org]

- 19. emodules.kvv.edu.in [emodules.kvv.edu.in]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. Method Development of Phosphorus and Boron Determination in Fertilizers by ICP-AES [mdpi.com]

A Comprehensive Technical Guide to the Aqueous Solubility of Boric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of boric acid in water, a critical parameter for numerous applications in research, pharmaceuticals, and industrial processes. Understanding the temperature-dependent solubility of this compound is essential for formulating aqueous solutions, preventing precipitation, and controlling concentration in various experimental and manufacturing settings.

Aqueous Solubility of this compound

This compound (H₃BO₃) is a weak Lewis acid that is moderately soluble in water. Its solubility is significantly influenced by temperature, increasing substantially as the temperature rises.[1][2] This positive temperature coefficient is a key characteristic to consider when preparing and storing this compound solutions.

Solubility Data

The following table summarizes the solubility of this compound in water at various temperatures, compiled from multiple reputable sources. The data is presented in grams of this compound per 100 grams of water ( g/100g H₂O) to provide a standardized measure for easy comparison.